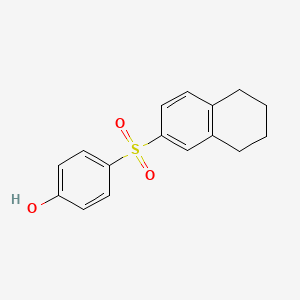
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol is a chemical compound that belongs to the class of sulfonyl phenols. This compound is characterized by the presence of a sulfonyl group attached to a phenol ring, which is further connected to a tetrahydronaphthalene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol typically involves the sulfonation of 5,6,7,8-tetrahydronaphthalene followed by the coupling with phenol. The reaction conditions often require the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the exothermic nature of the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydrogen atoms on the phenol ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenol group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride
- 2-Naphthalenol, 5,6,7,8-tetrahydro-
Uniqueness
4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)phenol is unique due to the presence of both a sulfonyl group and a phenol group, which confer distinct chemical and biological properties
Properties
CAS No. |
117977-97-6 |
|---|---|
Molecular Formula |
C16H16O3S |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)phenol |
InChI |
InChI=1S/C16H16O3S/c17-14-6-9-15(10-7-14)20(18,19)16-8-5-12-3-1-2-4-13(12)11-16/h5-11,17H,1-4H2 |
InChI Key |
BZPHNKZQIKMWDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















